molecular formula C3H4BrClN2S B145368 5-Bromothiazol-2-amine hydrochloride CAS No. 133692-18-9

5-Bromothiazol-2-amine hydrochloride

Cat. No. B145368
CAS RN: 133692-18-9
M. Wt: 215.5 g/mol
InChI Key: XFDCNXIWKCIBAE-UHFFFAOYSA-N
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Description

5-Bromothiazol-2-amine hydrochloride, also known as 2-Amino-5-bromothiazole hydrochloride, is a chemical compound with the molecular formula C3H4BrClN2S . It has been used as a starting reagent in the synthesis of various biologically active thiazole derivatives .


Molecular Structure Analysis

The molecular structure of 5-Bromothiazol-2-amine hydrochloride consists of a thiazole ring, which is a five-membered ring with two non-carbon atoms (one nitrogen atom and one sulfur atom) at positions 1 and 3, respectively. The 2-position of the ring is substituted with an amino group, and the 5-position is substituted with a bromo group .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Bromothiazol-2-amine hydrochloride are not detailed in the searched resources, it’s known that this compound can participate in various chemical reactions due to the presence of the amino group, which can act as a nucleophile, and the bromo group, which can act as a good leaving group .


Physical And Chemical Properties Analysis

The molecular weight of 5-Bromothiazol-2-amine hydrochloride is 215.50 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The exact mass and the monoisotopic mass of the compound are 213.89671 g/mol . The topological polar surface area is 67.2 Ų .

Scientific Research Applications

Synthesis and Chemical Reactions

  • 5-Bromo-2-aminothiazoles serve as starting materials for pharmacologically interesting compounds and can be used for monoacylglycerol lipase (MAGL) inhibition (Prévost et al., 2018).
  • These compounds are involved in novel syntheses of thiazole carboxylic acids, contributing to easier access to previously challenging compounds (Beyerman et al., 2010).
  • 5-Bromothiazol-2-amine is used in the formation of cycloheptathiazole derivatives, demonstrating diverse chemical reactivity (Seto et al., 1962).

Corrosion Inhibition

  • In the field of materials science, 5-bromothiazol-2-amine has been studied for its corrosion inhibiting properties on iron in sulfuric acid media, acting as a cathodic inhibitor (Berisha et al., 2015).

Biological and Pharmaceutical Research

  • Derivatives of 5-bromothiazol-2-amine are explored as potential schistosomicidal agents, demonstrating the versatility of this compound in pharmaceutical research (El-kerdawy et al., 1989).
  • Studies on the inhibition of colon cancer using amino acid derivatives of bromothiazole show the potential biomedical applications of 5-bromothiazol-2-amine derivatives (Vale et al., 2017).

Electrochemical Studies

  • Electrochemical reduction studies of 5-bromothiazol-2-amine provide insights into the behavior of thiazole derivatives in electrochemical settings (Ji & Peters, 1998).

Safety and Hazards

5-Bromothiazol-2-amine hydrochloride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-bromo-1,3-thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN2S.ClH/c4-2-1-6-3(5)7-2;/h1H,(H2,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDCNXIWKCIBAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20623179
Record name 5-Bromo-1,3-thiazol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromothiazol-2-amine hydrochloride

CAS RN

133692-18-9
Record name 5-Bromo-1,3-thiazol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 133692-18-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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